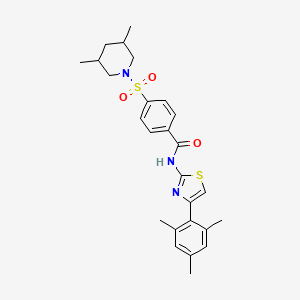

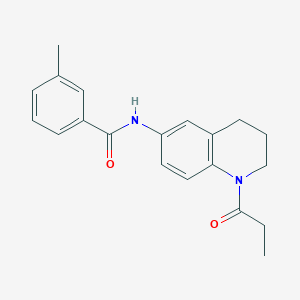

![molecular formula C11H7N3OS2 B2637356 N-(苯并[c][1,2,5]噻二唑-4-基)噻吩-3-甲酰胺 CAS No. 1207017-39-7](/img/structure/B2637356.png)

N-(苯并[c][1,2,5]噻二唑-4-基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole is a class of heterocyclic compounds that are often included in a wide variety of biologically active compounds and various photovoltaic devices . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .

Synthesis Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole (isoBTD) has higher values of ELUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .科学研究应用

合成和表征

一些研究集中于 N-(苯并[c][1,2,5]噻二唑-4-基)噻吩-3-甲酰胺衍生物的合成和表征。辛格等人 (2014) 对噻二唑衍生物的合成、表征和晶体结构进行了研究,深入了解了它们的晶体学和核磁共振光谱学发现 (Singh, Pratap, Butcher, & Gupta, 2014)。这项研究展示了结构方面以及进一步研究材料特性和应用的潜力。

生物活性

伊斯卢尔、卡卢拉亚和派 (2010) 对苯并[b]噻吩衍生物的探索突出了这些分子在药理学中的重要性,因为它们具有药理特性。他们合成了新的衍生物并评估了它们的抗菌、抗真菌和抗炎活性,证明了其在医疗和制药方面的应用潜力 (Isloor, Kalluraya, & Pai, 2010)。

光伏和电化学应用

施罗德等人 (2012) 对含苯并噻二唑的共聚物的な光伏和电化学性能进行了研究,他们调查了氟取代对器件性能和薄膜形貌的影响。他们对与苯并[c][1,2,5]噻二唑衍生物共聚的硅并菲二噻吩的研究揭示了分子结构对太阳能电池效率和材料性能的影响 (Schroeder et al., 2012)。

分子电子学和有机太阳能电池

为有机太阳能电池应用开发共轭聚合物一直是一个重要的研究领域。凯什托夫等人 (2013) 合成了新的供体-受体苯并二噻吩共聚物,证明了它们在提高聚合物太阳能电池效率方面的潜力。他们的工作有助于理解分子设计在有机光伏器件性能中的作用 (Keshtov, Toppare, Marochkin, Kochurov, Parashchuk, Trukhanov, & Khokhlov, 2013)。

作用机制

Target of Action

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is a compound that has been studied for its potential applications in the field of organic electronics . The primary targets of this compound are the acceptor units used in the development of photoluminescent compounds . These targets play a crucial role in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Mode of Action

The interaction of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide with its targets results in the improvement of the electronic properties of the resulting organic materials . This is due to the strong electron-withdrawing ability of the compound, which allows for the construction of molecules with the unit core of 2,1,3-benzothiadiazol-4-yl and its derivatives .

Biochemical Pathways

The affected pathways by N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide are primarily related to the electronic properties of organic materials . The compound’s interaction with its targets can improve these properties, leading to enhanced performance in applications such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Result of Action

The molecular and cellular effects of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide’s action are primarily observed in the improved electronic properties of the resulting organic materials . This leads to enhanced performance in various applications, including organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

未来方向

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c15-11(7-4-5-16-6-7)12-8-2-1-3-9-10(8)14-17-13-9/h1-6H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGVAPMUBQGUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)

![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)

![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)

![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)